(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO3 and its molecular weight is 207.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
It is known that the pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .
Action Environment
The action, efficacy, and stability of 4-(Ethyl(methyl)carbamoyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of reactions involving boronic acids . Additionally, factors such as temperature and the presence of other reactive species could potentially influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable tools in the study of enzyme activity. This compound interacts with enzymes such as proteases and kinases, inhibiting their activity by forming stable complexes with their active sites. The nature of these interactions involves the formation of a boronate ester, which can effectively block the enzyme’s catalytic function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid moiety interacts with nucleophilic groups on enzymes, forming boronate esters that inhibit enzyme activity. This inhibition can lead to changes in cellular processes such as signal transduction, gene expression, and metabolism. The compound’s ability to form reversible covalent bonds allows for precise control over its inhibitory effects, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, with some degradation products potentially influencing cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function. Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways. For example, it can affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, leading to changes in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular respiration. The precise localization of this compound is essential for its role in regulating cellular processes .
Properties
IUPAC Name |
[4-[ethyl(methyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXVNEUNYSIXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657432 | |
Record name | {4-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-04-9 | |
Record name | B-[4-[(Ethylmethylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871333-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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